molecular formula C26H38N4O2S2 B14171689 1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea) CAS No. 5754-13-2

1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)

Cat. No.: B14171689
CAS No.: 5754-13-2
M. Wt: 502.7 g/mol
InChI Key: OHENWJODCRDKMV-UHFFFAOYSA-N
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Description

1,1’-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea) is a complex organic compound characterized by its unique structure, which includes a hexane backbone and urea groups substituted with 2-methylphenyl sulfanyl ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea) typically involves the reaction of hexane-1,6-diamine with 3-{2-[(2-methylphenyl)sulfanyl]ethyl}isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of urea linkages between the amine and isocyanate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the desired purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea) can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the urea groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1,1’-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1’-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea) involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The urea groups play a crucial role in binding to the active sites of enzymes, while the aromatic rings contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Hexane-1,6-diyl)bis(3-(2-nitrophenyl)urea): Similar structure but with nitrophenyl groups instead of methylphenyl sulfanyl groups.

    N,N’-(Hexane-1,6-diylbis(azanediyl))bis(3-oxo-1,1-diphenylpropane-3,2-diyl): Contains diphenylpropane groups, differing in the aromatic substitution pattern.

Uniqueness

1,1’-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea) is unique due to the presence of the 2-methylphenyl sulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming stable complexes with biological molecules, making it a valuable tool in various research applications.

Properties

CAS No.

5754-13-2

Molecular Formula

C26H38N4O2S2

Molecular Weight

502.7 g/mol

IUPAC Name

1-[2-(2-methylphenyl)sulfanylethyl]-3-[6-[2-(2-methylphenyl)sulfanylethylcarbamoylamino]hexyl]urea

InChI

InChI=1S/C26H38N4O2S2/c1-21-11-5-7-13-23(21)33-19-17-29-25(31)27-15-9-3-4-10-16-28-26(32)30-18-20-34-24-14-8-6-12-22(24)2/h5-8,11-14H,3-4,9-10,15-20H2,1-2H3,(H2,27,29,31)(H2,28,30,32)

InChI Key

OHENWJODCRDKMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SCCNC(=O)NCCCCCCNC(=O)NCCSC2=CC=CC=C2C

Origin of Product

United States

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